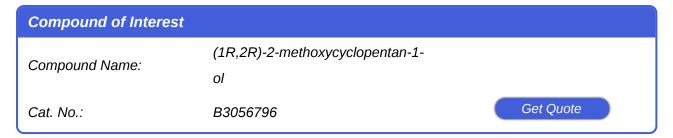


(1R,2R)-2-methoxycyclopentan-1-ol solubility in different solvents

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An In-depth Technical Guide to the Solubility of (1R,2R)-2-methoxycyclopentan-1-ol

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a detailed overview of the solubility profile of **(1R,2R)-2-methoxycyclopentan-1-ol**, outlines experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Introduction

(1R,2R)-2-methoxycyclopentan-1-ol is a chiral organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a methoxy group on adjacent carbons in a trans configuration. Its molecular structure, containing both polar (hydroxyl and ether) and nonpolar (cyclopentyl ring) moieties, suggests a nuanced solubility profile across different solvent classes. The presence of a hydroxyl group allows for hydrogen bond donation, while both the hydroxyl and methoxy groups can act as hydrogen bond acceptors.[1] The overall solubility will be dictated by the interplay of these functional groups with the nonpolar hydrocarbon backbone.

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for **(1R,2R)-2-methoxycyclopentan-1-ol**. Therefore, this guide provides a qualitative assessment of its expected solubility based on general principles



of chemical interactions.[2][3] Furthermore, a detailed experimental protocol is presented to enable researchers to determine the precise solubility in solvents of interest.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like".[3] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the structure of **(1R,2R)-2-methoxycyclopentan-1-ol**, a qualitative prediction of its solubility in various common laboratory solvents is summarized in the table below.



Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High to Moderate	The hydroxyl group can form strong hydrogen bonds with protic solvents. However, the nonpolar cyclopentane ring and the methoxy group may limit miscibility, especially in water. Shorter-chain alcohols are expected to be good solvents.[2]
Polar Aprotic	Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)	High	These solvents can accept hydrogen bonds from the hydroxyl group and have dipole-dipole interactions with the ether group. The overall polarity is compatible with the solute.
Nonpolar	Hexane, Toluene, Diethyl Ether	Moderate to Low	The nonpolar cyclopentane ring will have favorable van der Waals interactions with nonpolar solvents. However, the polar hydroxyl and methoxy groups will be poorly solvated, limiting overall solubility. Diethyl ether may show moderate solubility due to its



ability to accept a hydrogen bond.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed procedure for determining the solubility of (1R,2R)-2-methoxycyclopentan-1-ol.

- 1. Materials and Equipment:
- (1R,2R)-2-methoxycyclopentan-1-ol (solid or liquid)
- Selected solvents of interest
- Analytical balance
- Vials with screw caps or sealed flasks
- Constant temperature shaker or orbital incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm PTFE or other suitable material)
- · Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)
- 2. Procedure:
- · Preparation:
 - o Ensure all glassware is clean and dry.



 Prepare a series of standard solutions of (1R,2R)-2-methoxycyclopentan-1-ol of known concentrations in the chosen solvent to create a calibration curve for the analytical instrument.

Equilibration:

- Add an excess amount of (1R,2R)-2-methoxycyclopentan-1-ol to a vial containing a known volume of the solvent. The excess solid/liquid is crucial to ensure that a saturated solution is formed.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.

Sample Processing:

- After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 24 hours) to allow the undissolved solute to settle.[5]
- To further separate the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[5]
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

Quantification:

• Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.



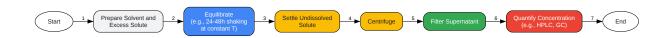
- Analyze the diluted sample using the pre-calibrated analytical instrument to determine the concentration of (1R,2R)-2-methoxycyclopentan-1-ol.
- Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Replicates:

 It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

This guide provides a foundational understanding of the solubility of **(1R,2R)-2-methoxycyclopentan-1-ol** and a practical framework for its experimental determination. The provided protocol and workflow visualization are intended to support researchers in obtaining accurate and reliable solubility data, which is essential for the advancement of their scientific endeavors.

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